

Structure-activity relationship of 6-chloroquinolin-4-amine

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Compound of Interest

Compound Name: 6-Chloroquinolin-4-amine

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An In-depth Technical Guide to the Structure-Activity Relationship of **6-Chloroquinolin-4-amine**

Introduction: The Quinoline Core in Modern Drug Discovery

The quinoline scaffold is a privileged heterocyclic system that forms the backbone of numerous therapeutic agents. Among its many derivatives, the **6-chloroquinolin-4-amine** core has emerged as a particularly versatile and valuable starting point in medicinal chemistry. Its rigid structure, combined with the electronic properties conferred by the chloro substituent and the reactive handle of the amino group, provides a robust platform for developing a wide array of bioactive molecules.^[1] Historically, the closely related 7-chloro-4-aminoquinoline scaffold, found in the landmark antimalarial drug chloroquine, established the therapeutic potential of this chemical class.^{[2][3]} Building on this legacy, researchers have explored the 6-chloro isomer, uncovering potent activities that span from antimalarial and anticancer to antimicrobial domains.^{[4][5][6]}

This guide provides a detailed exploration of the structure-activity relationships (SAR) of **6-chloroquinolin-4-amine** derivatives. We will dissect how specific structural modifications influence biological activity, delve into the mechanistic underpinnings of their action, and provide validated experimental protocols for their synthesis and evaluation. Our focus is on elucidating the causal links between chemical structure and therapeutic effect, offering field-proven insights for professionals in drug development.

The 6-Chloroquinolin-4-amine Scaffold: A Blueprint for Bioactivity

The therapeutic potential of this scaffold is dictated by the interplay of its three key components: the quinoline ring system, the chloro-substituent at the C6 position, and the amino group at the C4 position. Each of these sites offers an opportunity for chemical modification to fine-tune the molecule's pharmacological profile.

- **C4-Amino Group:** This is the most frequently modified position. It serves as a versatile anchor point for attaching various side chains. The nature of this side chain is critical in determining the compound's potency, target selectivity, solubility, and pharmacokinetic properties.^{[1][7]}
- **C6-Chloro Group:** This electron-withdrawing group significantly influences the electronic distribution of the quinoline ring. It can enhance binding affinity to biological targets through halogen bonding and improve metabolic stability, thereby favorably impacting the molecule's overall pharmacokinetic profile.^[1]
- **Quinoline Core:** The bicyclic aromatic core provides a rigid scaffold that can effectively position the key interacting groups (the C4-amino side chain and the C6-chloro atom) for optimal engagement with the target protein. Modifications to other positions on the ring are less common but can be used to further refine activity.

Caption: Key modification points on the **6-chloroquinolin-4-amine** scaffold.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the SAR of **6-chloroquinolin-4-amine** derivatives in the context of their major biological activities.

Antimalarial Activity

The 4-aminoquinoline scaffold is quintessential to antimalarial drug design. The primary mechanism of action involves interfering with the detoxification of heme within the parasite's digestive vacuole. The drug accumulates in this acidic compartment and forms a complex with hemozoin, preventing its polymerization into harmless hemozoin crystals and leading to parasite death.^{[8][9]}

Key SAR Insights for Antimalarial Potency:

- 7-Chloro vs. 6-Chloro: While the 7-chloro position is the most well-studied and is considered optimal for classical antimalarials like chloroquine, the presence of a chloro group on the benzene ring portion of the quinoline is crucial for activity.^{[7][9]} The electron-withdrawing nature of this group is essential.
- C4-Amino Side Chain: This is the most critical determinant of activity and resistance-breaking potential.
 - Linker Length: An aliphatic diamine linker of two to four carbons between the quinoline nitrogen and the terminal nitrogen is often optimal for retaining activity against chloroquine-resistant strains.^[10]
 - Terminal Amine: A basic terminal tertiary amine, like the diethylamino group in chloroquine, is vital for the drug's accumulation (proton trapping) in the parasite's acidic food vacuole.^{[7][10]}
- Hybridization: Creating hybrid molecules by linking the 4-aminoquinoline core to other pharmacophores, such as pyrimidine, can lead to compounds with significantly improved potency against both drug-sensitive and drug-resistant strains of *P. falciparum*.^[3]

Table 1: Antimalarial Activity of Representative 4-Aminoquinoline Derivatives

Compound ID	Modification	<i>P. falciparum</i> Strain	IC50 (μM)	Reference
Chloroquine	7-Cl, diethylpentanedi amine side chain	D6 (CQ-Sensitive)	~0.06	[3]
Chloroquine	7-Cl, diethylpentanedi amine side chain	W2 (CQ-resistant)	~0.52	[3]
Hybrid 8i	7-Cl, pyrimidine hybrid, ethylenediamine linker	D6 (CQ-Sensitive)	0.008	[3]
Hybrid 8i	7-Cl, pyrimidine hybrid, ethylenediamine linker	W2 (CQ-resistant)	0.02	[3]
TDR 58845	7-Cl, 2-methylpropane-1,2-diamine side chain	3D7 (CQ-Sensitive)	0.011	[11]
TDR 58846	7-Cl, 2,N2,N2-trimethylpropane-1,2-diamine side chain	W2 (CQ-resistant)	0.089	[11]

Note: Data for 7-chloro derivatives are presented to illustrate foundational SAR principles for the 4-aminoquinoline class.

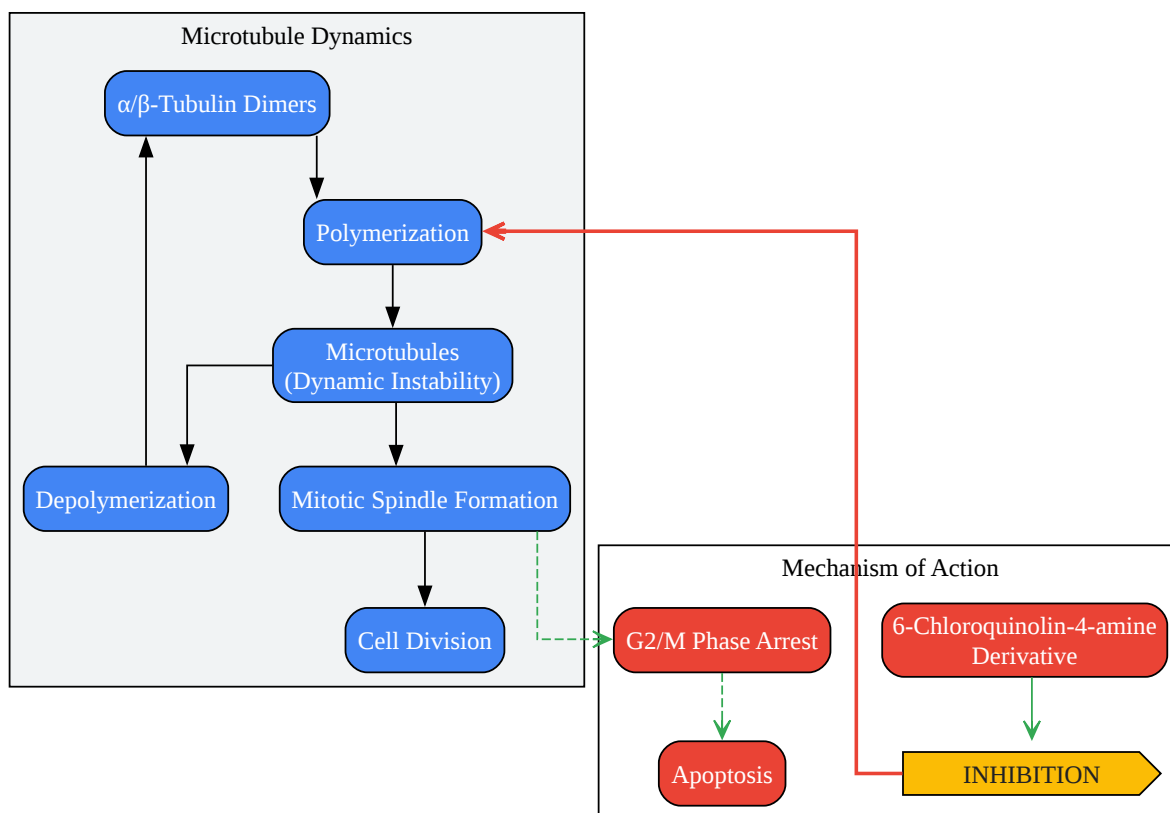
Anticancer Activity

The 4-aminoquinoline scaffold has demonstrated significant potential as an anticancer agent, with derivatives exhibiting potent cytotoxicity against a range of human cancer cell lines.[2][12]

The mechanisms are often multifactorial, including the inhibition of tubulin polymerization and the modulation of key signaling pathways.

Key SAR Insights for Anticancer Potency:

- **Inhibition of Tubulin Polymerization:** Several quinoline derivatives have been identified as potent inhibitors of tubulin polymerization, targeting the colchicine binding site.^{[13][14]} This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.^[13] The quinoline core mimics structural features of other known tubulin inhibitors.
- **Kinase Inhibition:** The quinoline core can act as an ATP mimetic, enabling its derivatives to bind to the ATP-binding site of various protein kinases.^[1] Modifications at the C4-amino position can introduce side chains that interact with specific amino acid residues in the kinase domain, conferring both potency and selectivity. A key target pathway is the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in cancer.^[1]
- **Hybridization Strategy:** As with antimalarials, creating hybrids by linking the 4-aminoquinoline core with other anticancer pharmacophores (e.g., benzimidazoles, sulfonamides) can significantly enhance cytotoxic potential and improve the therapeutic index.^{[5][12]}



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Caption: Mechanism of tubulin polymerization inhibition by quinoline derivatives.

Table 2: In Vitro Cytotoxic Activity of Representative 4-Aminoquinoline Derivatives

Compound ID	Modification / Class	Cancer Cell Line	GI50 / IC50 (μM)	Reference
Compound 5	N'-(7-chloro-quinolin-4-yl)-N,N-dimethylethane-1,2-diamine	MDA-MB468 (Breast)	7.35	[2]
Compound 3	butyl-(7-fluoro-quinolin-4-yl)-amine	MCF-7 (Breast)	8.22	[2]
Hybrid 12d	7-Cl-quinoline-benzimidazole hybrid	CCRF-CEM (Leukemia)	0.6	[12]
Hybrid 12d	7-Cl-quinoline-benzimidazole hybrid	HL-60 (Leukemia)	0.8	[12]
Compound 4b	7-Cl-quinoline-amino acid carbamate	A2780 (Ovarian)	2.81 (μg/mL)	[15]
Compound 4b	7-Cl-quinoline-amino acid carbamate	MCF-7 (Breast)	5.69 (μg/mL)	[15]

Experimental Protocols & Methodologies

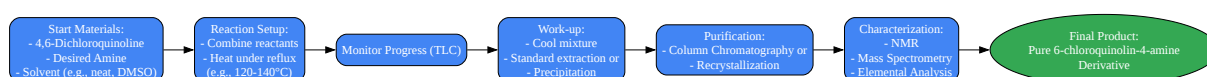
To ensure the reproducibility and validity of research in this area, standardized protocols are essential. The following sections provide detailed, self-validating methodologies for the synthesis and biological evaluation of **6-chloroquinolin-4-amine** derivatives.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (S_NAr)

This protocol describes the most common and efficient method for synthesizing C4-amino substituted quinolines, which involves the reaction of a 4-chloroquinoline precursor with a desired amine. The causality for this choice is the high reactivity of the C4-position towards nucleophilic attack, facilitated by the electron-withdrawing nature of the ring nitrogen.

Objective: To synthesize N-substituted-**6-chloroquinolin-4-amine** derivatives.

Workflow Diagram:



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